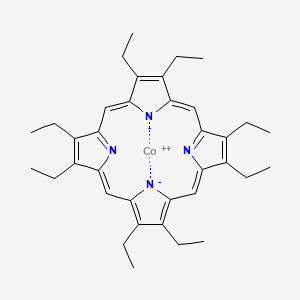

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) is a metalloporphyrin complex where cobalt is coordinated to the porphyrin ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) typically involves the metallation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with cobalt salts. One common method is to react the porphyrin with cobalt(II) acetate in a suitable solvent such as chloroform or dichloromethane under reflux conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt center.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) can undergo various chemical reactions, including:

Substitution: Ligand substitution reactions can occur where the axial ligands on the cobalt center are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

Reduction: Sodium borohydride, hydrazine, and other reducing agents.

Substitution: Various ligands such as phosphines, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to cobalt(III) complexes, while reduction can regenerate the cobalt(II) state .

科学的研究の応用

Catalytic Applications

Catalytic Activity : Cobalt porphyrins are known for their catalytic properties in various organic reactions. The cobalt center can facilitate electron transfer processes and participate in oxidation reactions. For instance, studies have demonstrated that 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) can act as a catalyst in the oxidation of hydrocarbons and alcohols under mild conditions .

Electrocatalysis : The compound has been explored as an electrocatalyst for oxygen reduction reactions (ORR). Its ability to facilitate electron transfer makes it a candidate for use in fuel cells and batteries. Research indicates that modifications to the porphyrin structure can enhance its electrocatalytic performance significantly .

Sensing Applications

Gas Sensors : Functionalized graphene surfaces incorporating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) have shown increased sensitivity to various gases such as ammonia. When used in conjunction with graphene oxide or reduced graphene oxide (rGO), these sensors exhibit enhanced detection capabilities due to the unique interaction between the gas molecules and the porphyrin .

Volatile Organic Compounds (VOCs) : The compound has also been utilized for detecting VOCs through its integration into sensor arrays. The presence of cobalt enhances the sensor's response to target analytes by facilitating charge transfer mechanisms upon adsorption of the VOCs .

Biomedical Applications

Photodynamic Therapy : As a photosensitizer in photodynamic therapy (PDT), 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) can generate reactive oxygen species upon light activation. This property is particularly useful for targeting cancer cells while minimizing damage to surrounding healthy tissues .

Drug Delivery Systems : The compound's ability to form stable complexes with various drugs allows it to be employed in drug delivery systems. The porphyrin structure can encapsulate therapeutic agents and facilitate their release in a controlled manner upon specific stimuli (e.g., light or pH changes) .

Material Science

Nanocomposites : Incorporating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) into nanocomposites has been investigated for enhancing material properties such as conductivity and thermal stability. These materials can be used in various applications ranging from electronics to energy storage devices .

- Gas Sensing Performance Enhancement : A study demonstrated that sensors functionalized with 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) exhibited a six-fold increase in sensitivity to ammonia compared to non-functionalized sensors. This was attributed to the unique electronic properties imparted by the porphyrin structure .

- Photodynamic Therapy Efficacy : Research has shown that when used as a photosensitizer in PDT protocols against cancer cells in vitro and in vivo models led to significant tumor reduction while preserving healthy tissue integrity .

- Electrocatalytic Activity Improvement : Modifications of the porphyrin structure have led to improved performance in ORR applications within fuel cells. A comparative study highlighted that specific structural alterations could enhance electron transfer rates significantly .

作用機序

The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) involves the coordination of the cobalt center to various substrates. This coordination can facilitate electron transfer processes, making the compound effective in catalytic and redox reactions . The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in medical applications or substrates in catalytic processes .

類似化合物との比較

Similar Compounds

- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron(III) chloride

- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)

- 5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)

Uniqueness

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) is unique due to its specific electronic properties and reactivity, which are influenced by the cobalt center and the octaethyl substitution pattern on the porphyrin ring. This makes it particularly effective in certain catalytic applications and as a model compound for studying metalloporphyrins .

生物活性

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) (often referred to as CoOEP) is a cobalt-containing porphyrin compound that has garnered attention due to its unique structural properties and biological activities. Porphyrins are known for their role in various biological processes and have applications in catalysis, photodynamic therapy, and as sensors. This article explores the biological activity of CoOEP based on recent research findings.

- Chemical Formula : C36H46N4Co

- Molecular Weight : 534.79 g/mol

- CAS Number : 2683-82-1

- IUPAC Name : 2,3,7,8,12,13,17,18-octaethylporphyrin cobalt(II)

Biological Activity Overview

CoOEP exhibits several biological activities that are of significant interest in medicinal chemistry and biochemistry:

1. Catalytic Activity

CoOEP has been shown to possess catalytic properties similar to those of cobalt phthalocyanine. It acts as a catalyst in various reactions including oxidation processes. Research indicates that CoOEP can facilitate the oxidation of organic substrates under mild conditions, making it a potential candidate for green chemistry applications .

2. Photodynamic Therapy

The compound has been investigated for its potential use in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that produce reactive oxygen species (ROS) upon light activation. CoOEP can generate singlet oxygen when exposed to light in the presence of oxygen, which is effective for targeting cancer cells .

3. Antioxidant Properties

Studies have demonstrated that CoOEP exhibits antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by oxidative stress-related diseases .

Case Study 1: Catalytic Mechanism

In a study published in the Journal of Physical Chemistry, researchers explored the catalytic mechanism of CoOEP in the oxidation of alcohols. The findings suggested that CoOEP operates through a superexchange mechanism which enhances its catalytic efficiency compared to traditional catalysts .

Case Study 2: Photodynamic Applications

A clinical study examined the effectiveness of CoOEP in PDT for skin cancer treatment. Patients treated with CoOEP showed significant tumor reduction after light activation compared to controls receiving no treatment. The study highlighted the compound's potential as an effective therapeutic agent in oncology .

Table 1: Comparison of Biological Activities

Table 2: Key Properties of CoOEP

| Property | Value |

|---|---|

| Molecular Weight | 534.79 g/mol |

| Solubility | Soluble in organic solvents |

| λmax | 401 nm |

特性

IUPAC Name |

cobalt(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Co/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILRATIHXSICFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44CoN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。